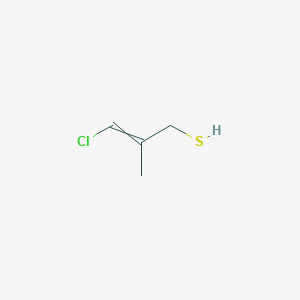
3-chloro-2-methylprop-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methylprop-2-ene-1-thiol typically involves the reaction of isobutene with chlorine gas. The reaction is highly exothermic and requires strict control of reaction conditions to ensure safety and efficiency . The reaction mixture is then subjected to distillation to obtain the desired product with a purity of 95-98% .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and distillation columns to handle the exothermic nature of the reaction and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methylprop-2-ene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-methylprop-2-ene-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of plastics, pharmaceuticals, and other organic chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylprop-2-ene-1-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylpropene: A similar compound with the molecular formula C₄H₇Cl, used in the synthesis of cyclobutanone.
2-methyl-2-propenyl chloride: Another related compound with similar chemical properties.
Uniqueness
3-chloro-2-methylprop-2-ene-1-thiol is unique due to the presence of both a chlorine atom and a thiol group in its structure. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C4H7ClS |
|---|---|
Molecular Weight |
122.62 g/mol |
IUPAC Name |
3-chloro-2-methylprop-2-ene-1-thiol |
InChI |
InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3 |
InChI Key |
WBQJFNSFBMQLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
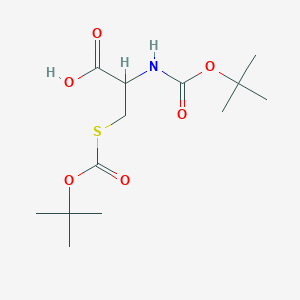
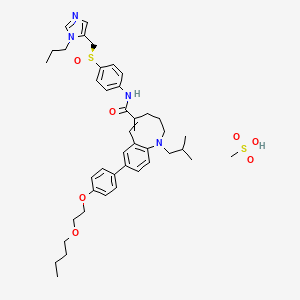
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
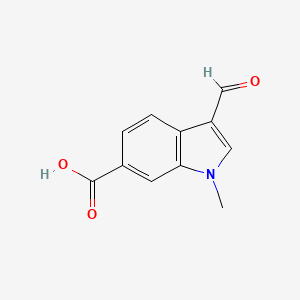


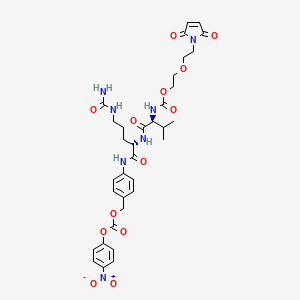
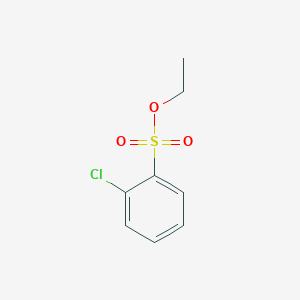
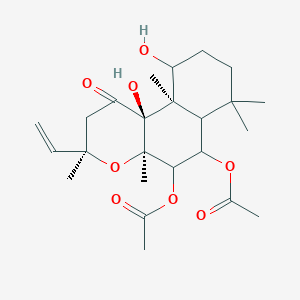
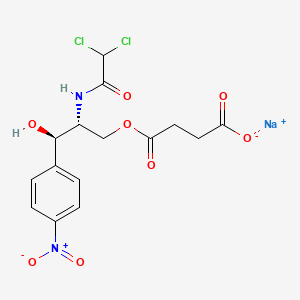
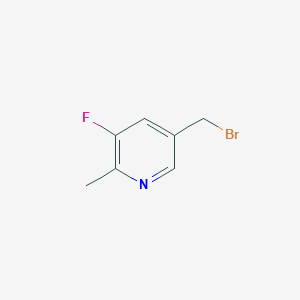

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
